13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid
Description
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid is a synthetic polyethylene glycol (PEG)-based carboxylic acid derivative. Its structure features a 14-carbon backbone with four ether oxygen atoms (3,6,9,12-tetraoxa) and two methyl groups at the 13th position, terminating in a carboxylic acid group. This compound is designed to combine the hydrophilicity of PEG chains with the steric and solubility-modifying effects of the dimethyl substituents. It is primarily used in bioconjugation, drug delivery, and materials science due to its tunable physicochemical properties .
Properties
Molecular Formula |
C12H24O6 |
|---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H24O6/c1-12(2,3)18-9-8-16-5-4-15-6-7-17-10-11(13)14/h4-10H2,1-3H3,(H,13,14) |
InChI Key |
ZUOXFZPKTYFYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid typically involves the reaction of tert-butyl acetate with polyethylene glycol (PEG) derivatives. The process includes the following steps:
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl acetate to form a t-butyl protected carboxyl group.
Ether Formation: The protected carboxyl group is then reacted with PEG derivatives to form the desired ether linkages.
Deprotection: The t-butyl protected carboxyl group is deprotected under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Activators: EDC, HATU
Acidic Conditions: For deprotection of t-butyl group
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines
Free Carboxylic Acid: Formed through deprotection reactions
Scientific Research Applications
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group. The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it an ideal linker for various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
14-Azido-3,6,9,12-tetraoxatetradecanoic Acid
- Structure : Replaces the dimethyl groups with an azide (-N₃) at the 14th position.
- Properties : The azide enables "click chemistry" (e.g., CuAAC reactions with alkynes), making it valuable for bioconjugation. Its polarity is higher than the dimethyl variant due to the azide group.
- Applications : Used in antibody-drug conjugates (ADCs) and polymer chemistry for site-specific modifications .
- Data : Molecular weight = 277.27 g/mol (C₁₀H₁₉N₃O₆); ¹H NMR shows characteristic ether peaks at δ 3.6–4.2 ppm and azide-related signals .
14-Hydroxy-3,6,9,12-tetraoxatetradecanoic Acid
- Structure : Features a hydroxyl (-OH) group instead of dimethyl or azide.
- Properties : Increased hydrogen bonding capacity enhances water solubility. Lower lipophilicity compared to the dimethyl variant.
- Applications : Intermediate in synthesizing ester or ether derivatives for hydrophilic coatings .
- Data : CAS 70678-95-4; molecular weight = 264.26 g/mol (C₁₀H₂₀O₇) .
14-O-(β-D-Glucopyranosyl)-3,6,9,12-tetraoxatetradecanoic Acid
- Structure: Substitutes dimethyl with a β-D-glucopyranosyl sugar moiety.
- Reduced stability in acidic environments (glycosidic bond cleavage).
- Applications : Glycoconjugate synthesis for vaccine development .
- Data: Molecular weight = 414.3 g/mol (C₁₆H₃₀O₁₂); ¹³C NMR confirms glycosylation (δ 103.1 ppm for anomeric carbon) .
Oligo-(14-Amino-3,6,9,12-tetraoxatetradecanoic Acid) Lipid Conjugates
- Structure: Amino group (-NH₂) replaces dimethyl, introducing cationic charge.
- Properties : Improved interaction with negatively charged cell membranes. Higher solubility in aqueous buffers than dimethyl derivatives.
- Applications : Steric stabilizers in liposomal formulations to prolong circulation time .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* | Applications |
|---|---|---|---|---|---|
| 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid | C₁₂H₂₄O₆ | 264.3 | -COOH, -CH(CH₃)₂ | 1.2 | Drug delivery, hydrophobic coatings |
| 14-Azido-3,6,9,12-tetraoxatetradecanoic acid | C₁₀H₁₉N₃O₆ | 277.27 | -COOH, -N₃ | -0.5 | Bioconjugation, ADCs |
| 14-Hydroxy-3,6,9,12-tetraoxatetradecanoic acid | C₁₀H₂₀O₇ | 264.26 | -COOH, -OH | -1.1 | Hydrophilic intermediates |
| 14-O-β-D-Glucopyranosyl derivative | C₁₆H₃₀O₁₂ | 414.3 | -COOH, sugar | -2.3 | Glycoconjugates, vaccines |
*LogP values estimated using ACD/Labs software .
Application-Specific Advantages
- Drug Delivery : The dimethyl variant’s lipophilicity improves membrane permeability, making it suitable for hydrophobic drug encapsulation .
- Bioconjugation: Azide derivatives excel in bioorthogonal reactions, while dimethyl versions are preferred for stealth liposomes due to reduced immunogenicity .
- Glycoconjugates : Sugar-modified derivatives are optimal for targeting carbohydrate-binding proteins .
Biological Activity
Chemical Structure and Properties
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid is a complex organic compound characterized by its molecular formula and a molar mass of approximately 278.3 g/mol. The compound features multiple ether and carboxylic acid functional groups, contributing to its unique properties and potential applications in medicinal chemistry and materials science. It is known by its CAS number 883564-93-0.
Synthesis Methods
Several synthesis methods have been explored for 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid, each with varying yields and purity levels. These methods focus on the manipulation of its functional groups to enhance its biological activity or to create derivatives with improved properties.
Interaction with Biological Molecules
Preliminary studies indicate that 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid may interact effectively with various biological molecules such as proteins and nucleic acids due to its polar functional groups. These interactions are crucial for developing targeted therapies or enhancing drug delivery mechanisms.
Case Studies and Research Findings
- Targeting E3 Ligases : Research has shown that compounds structurally related to 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid can be utilized in PROTAC (Proteolysis Targeting Chimeras) technology. In one study, a PROTAC derived from a related compound exhibited significant degradation of the anti-apoptotic protein BCL-XL in cancer cells. The compound induced rapid degradation with a DC50 of 200 nM and achieved maximal degradation levels exceeding 75% within four hours of treatment .
- Cell Viability Assays : In various assays assessing cell viability in cancer cell lines (e.g., MOLT-4), compounds based on the structure of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid demonstrated potent cytotoxic effects. These studies highlight the potential of this compound in anticancer applications by modulating protein degradation pathways .
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional comparisons between 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid and other related compounds:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid | 883564-93-0 | C₁₂H₂₂O₇ | Multiple ether and carboxylic groups |
| 3,6,9-Trioxaundecanedioic Acid | 13887-98-4 | C₈H₁₄O₇ | Shorter chain length; used in PROTACs |
| 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane | 15153196 | C₁₂H₂₆O₄ | Similar structure but different methylation pattern |
The unique methylation pattern and arrangement of functional groups in 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid may confer distinct physical and chemical properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
